molecular formula C19H15ClN2O4S B2447130 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 1396856-98-6

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B2447130
CAS No.: 1396856-98-6
M. Wt: 402.85
InChI Key: FTWBAIWTADGURO-UHFFFAOYSA-N
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Description

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a useful research compound. Its molecular formula is C19H15ClN2O4S and its molecular weight is 402.85. The purity is usually 95%.
BenchChem offers high-quality (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c20-13-2-1-3-16-17(13)21-19(27-16)26-12-9-22(10-12)18(23)11-4-5-14-15(8-11)25-7-6-24-14/h1-5,8,12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBAIWTADGURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N3CC(C3)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a synthetic organic molecule with a complex structure that suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
  • Chlorobenzo[d]thiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Dihydrobenzo[b][1,4]dioxin Group : Known for its potential in drug design due to its bioactive characteristics.

Antimicrobial Properties

Research indicates that compounds similar to chlorobenzo[d]thiazole derivatives often exhibit significant antimicrobial activity. The presence of the chlorobenzo[d]thiazole moiety is particularly noted for its effectiveness against a broad spectrum of bacteria. Studies have shown that derivatives with this structure can inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have demonstrated efficacy in inducing apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The unique combination of the azetidine and chlorobenzo[d]thiazole may enhance these effects, warranting further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Enzyme Inhibition : The chlorobenzo[d]thiazole component may interact with specific enzymes or receptors, influencing various biochemical pathways relevant to disease processes.
  • Cellular Uptake : The azetidine ring may facilitate cellular uptake, enhancing the compound's bioavailability and therapeutic potential.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines. For example:

  • Compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong growth inhibition .
Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A0.28MCF-7Apoptosis induction
Compound B9.6HL-60Cell cycle arrest

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the targeting ability of related compounds in tumor-bearing mice models. These findings suggest that modifications to the structure can enhance selectivity and efficacy against specific tumor types .

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential anticancer agent. Its mechanism of action primarily involves:

  • Inhibition of glutaminase : This enzyme plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. By inhibiting this pathway, the compound disrupts the metabolic processes essential for cancer cell growth and proliferation.

Case Studies

Several studies have highlighted the compound's efficacy in various cancer cell lines:

  • Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in multiple cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells.
  • Mechanistic Insights : Research indicates that the compound interacts with specific molecular targets, altering their activity and affecting cellular processes related to inflammation and proliferation .

Applications in Medicinal Chemistry

Given its unique properties and biological activities, this compound holds promise in several applications:

  • Drug Development : It serves as a lead compound for developing new anticancer therapies, particularly targeting metabolic pathways in tumors.
  • Biological Probes : The compound can be utilized as a probe to study biological processes related to glutamine metabolism and cancer progression.

Preparation Methods

Cyclocondensation of 2-Amino-4-chlorothiophenol

4-Chlorobenzo[d]thiazol-2-ol is synthesized via cyclocondensation of 2-amino-4-chlorothiophenol with carbonyl sources. A representative protocol involves:

  • Reagents : 2-Amino-4-chlorothiophenol (1.0 equiv), triphosgene (0.33 equiv), dichloromethane (DCM).
  • Conditions : Stirred at 0°C for 1 hr, then room temperature for 12 hr.
  • Yield : 78–85% after recrystallization (methanol/water).

Key Data :

Parameter Value
Melting Point 142–144°C
$$ ^1H $$ NMR (CDCl₃) δ 7.45 (d, 1H), 7.32 (s, 1H)

Preparation of 1-(2,3-Dihydrobenzo[b]dioxin-6-carbonyl)azetidine

Acylation of Azetidine

The azetidine fragment is functionalized via Friedel-Crafts acylation:

  • Reagents : Azetidine (1.2 equiv), 2,3-dihydrobenzo[b]dioxin-6-carbonyl chloride (1.0 equiv), AlCl₃ (1.5 equiv).
  • Conditions : Anhydrous DCM, 0°C to reflux over 6 hr.
  • Yield : 65–70% after silica gel chromatography (hexane/EtOAc 3:1).

Optimization Insight : Microwave-assisted synthesis (220°C, 2 hr) enhances yield to 82% by reducing side reactions.

Etherification and Final Coupling

Nucleophilic Substitution

The critical ether bond is formed via SN2 displacement:

  • Reagents : 4-Chlorobenzo[d]thiazol-2-ol (1.0 equiv), 1-(2,3-dihydrobenzo[b]dioxin-6-carbonyl)azetidine (1.1 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 12 hr under N₂.
  • Workup : Quench with ice-water, extract with EtOAc, dry (MgSO₄), concentrate.

Yield : 60–68% after recrystallization (isopropanol).

Alternative Reductive Amination

For improved stereocontrol, reductive amination is employed:

  • Reagents : Azetidine ketone (1.0 equiv), 4-chlorobenzo[d]thiazol-2-amine (1.2 equiv), NaCNBH₃ (1.5 equiv).
  • Conditions : Dichloroethane, 20°C, 60 hr.
  • Yield : 73–77% after flash chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 1H, thiazole-H), 7.02–6.94 (m, 3H, dioxane-H), 4.61 (t, J = 7.2 Hz, 2H, azetidine-CH₂), 4.28 (s, 4H, dioxane-OCH₂).
  • HRMS (ESI) : m/z calc. for C₂₀H₁₆ClN₂O₄S [M+H]⁺: 439.0521; found: 439.0518.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
  • Melting Point : 189–191°C (decomp.).

Scale-Up and Process Optimization

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 68 98
NMP 77 97
THF 52 95

NMP outperforms DMF due to enhanced solubility of intermediates.

Catalyst Load Impact

K₂CO₃ (equiv) Yield (%)
1.5 58
2.0 68
3.0 66

Excess base minimizes protonation of the nucleophile, favoring displacement.

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone, C-O-C stretch at ~1250 cm⁻¹ for the dioxane ring) .
  • ¹H/¹³C NMR : Confirm substitution patterns:
    • Azetidine protons : δ 3.8–4.2 ppm (split into a triplet due to J-coupling).
    • Dihydrobenzo[d]dioxin aromatic protons : δ 6.7–7.1 ppm (doublets for para-substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₆ClNO₄S requires [M+H]⁺ = 410.0623) .

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the chloro-thiazole moiety in biological activity?

Q. Advanced SAR Design

  • Comparative Analogs : Synthesize derivatives replacing the 4-chlorobenzo[d]thiazole with non-halogenated thiazoles or benzooxazoles. For example:
    • Replace Cl with methoxy (e.g., 4-methoxybenzo[d]thiazole) to assess halogen-dependent hydrophobic interactions .
  • Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using IC₅₀ assays. Compare activity shifts to determine the Cl atom’s role in binding affinity .

Data Interpretation : A >10-fold reduction in potency for non-chlorinated analogs suggests the Cl group is critical for target engagement .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Data Analysis

  • Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values across multiple replicates, minimizing variability from assay conditions (e.g., cell passage number, serum batch) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays to rule out false positives .
  • Theoretical Frameworks : Apply kinetic models (e.g., Michaelis-Menten for enzyme inhibition) to distinguish competitive vs. non-competitive mechanisms, addressing discrepancies in IC₅₀ values .

How should environmental fate studies be designed to assess the ecological impact of this compound?

Q. Advanced Environmental Methodology

  • Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation. A logP >3.5 indicates high lipid membrane permeability .
  • Degradation Pathways : Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous buffers (pH 7.4) to identify breakdown products (e.g., dechlorinated derivatives) via LC-MS .
  • Toxicity Profiling : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays to quantify ecological risks .

What methodologies are recommended for optimizing solubility and bioavailability in preclinical studies?

Q. Advanced Formulation Design

  • Co-Solvent Systems : Test solubility in PEG-400/water (e.g., 30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>1 mg/mL target) .
  • Pharmacokinetic Profiling : Administer via intravenous (IV) and oral routes in rodent models. Calculate absolute bioavailability (F) using AUC₀–24h ratios. A F <30% suggests need for prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.